molecular formula C5H12ClN B051460 3-Methylpyrrolidine hydrochloride CAS No. 120986-92-7

3-Methylpyrrolidine hydrochloride

Cat. No. B051460
M. Wt: 121.61 g/mol
InChI Key: JDJFUMBJQINVKP-UHFFFAOYSA-N
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Description

3-Methylpyrrolidin-3-ol Hydrochloride is used to treat inflammatory disorders . It has a molecular formula of C5H11NHCl .


Synthesis Analysis

A green, efficient, and low-cost process for the synthesis of N-methylpyrrolidine (NMPD) from 1,4-butanediol (BDO) and methylamine (MA) via a one-pot method was developed . Under optimized reaction conditions, more than 90% yield of NMPD was achieved over a Cu and Ni modified ZSM-5 catalyst .


Molecular Structure Analysis

The molecular weight of 3-Methylpyrrolidine hydrochloride is 121.61 . The Inchi Code is 1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H .


Chemical Reactions Analysis

N-methylpyrrolidine has been used as an effective organocatalyst for many reactions . It has been used in the synthesis of 3-hydroxy-3,5/6-di-aryl-1H-imidazo[1,2-a]imidazol-2(3H)-ones .


Physical And Chemical Properties Analysis

3-Methylpyrrolidine hydrochloride has a molecular weight of 121.61 . It is stored at a temperature of 4 degrees Celsius . and is in solid form .

Scientific Research Applications

  • Synthesis of cis-3-amino-2-methylpyrrolidines :

    • A novel protocol was developed for preparing 3-amino-2-methylpyrrolidines, which included the reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, followed by ring expansion into 3-bromopyrrolidines, and subsequent nucleophilic displacement to form 3-azidopyrrolidines. This process facilitated the synthesis of the antipsychotic emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).
  • Determination of N-methylpyrrolidine in pharmaceuticals :

    • Capillary electrophoresis was used to determine the content of N-methylpyrrolidine, a potentially toxic impurity in cefepime hydrochloride, a drug substance. This method was validated for selectivity, sensitivity, robustness, and ruggedness (Prasanna et al., 2010).
  • Analysis of N-methylpyrrolidine in cefepime hydrochloride :

    • This study focused on a simple, rapid solid-phase extraction procedure for separating N-methylpyrrolidine (NMP) from cefepime hydrochloride prior to analysis, which reduced the amount of NMP formed during analysis (Page, Stevenson, & Powell, 2014).
  • Absolute configuration of 3-methylpyrrolidine alkaloids in ants :

    • The absolute configuration of 3-methylpyrrolidine alkaloids isolated from the poison glands of ants Leptothoracini was determined as (3R), providing insights into the biological activities of these compounds (Koob, Rudolph, & Veith, 1997).
  • Pharmacological profile of a novel 5-HT2A receptor antagonist :

    • The study examined the pharmacology of a compound containing 1-methylpyrrolidine hydrochloride, which is an active form of a novel 5-HT(2A) receptor antagonist. This compound showed potent, competitive, and 5-HT(2A)-selective activity (Ogawa et al., 2002).

Safety And Hazards

When handling 3-Methylpyrrolidine hydrochloride, personal protective equipment/face protection should be worn . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided .

Future Directions

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJFUMBJQINVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80923627
Record name 3-Methylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyrrolidine hydrochloride

CAS RN

120986-92-7
Record name 3-Methylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylpyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Manßen, D Deng, CHM Zheng, RC DiPucchio… - ACS …, 2021 - ACS Publications
… applications using Ti1 + L7 for hydroaminoalkylation to form (a) amine-containing monomers 1 and 2 and (b) β-substituted γ-amino acid 5 and 3-methylpyrrolidine hydrochloride 7. …
Number of citations: 14 pubs.acs.org
MJ Blanco, FJ Sardina - The Journal of Organic Chemistry, 1998 - ACS Publications
… (2R,3S,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-3-methylpyrrolidine Hydrochloride (4·HCl). By following the same procedure described above for 2·HCl, 15 mg (90%, two steps) of 4·HCl …
Number of citations: 44 pubs.acs.org
K Novotna, AG Thomas, O Stepanek, B Murphy… - European Journal of …, 2023 - Elsevier
Neutral sphingomyelinase 2 (nSMase2) has gained increasing attention as a therapeutic target to regulate ceramide production in various disease conditions. Phenyl (R)-(1-(3-(3,4-…
Number of citations: 3 www.sciencedirect.com
SCC Lucas, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
Most bromodomain inhibitors mimic the interactions of the natural acetylated lysine (KAc) histone substrate through key interactions with conserved asparagine and tyrosine residues …
Number of citations: 13 pubs.acs.org
AL Moure, G Narula, F Sorrentino… - Journal of Medicinal …, 2020 - ACS Publications
… By use of the general procedure described above, the reaction of 3-((5-chlorobenzo[d]oxazol-2-yl)thio)propanoic acid (70.0 mg, 0.27 mmol) with 3-methylpyrrolidine hydrochloride (39.6 …
Number of citations: 11 pubs.acs.org

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